7-Hydroxy-2-(4-hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-2-(4-hydroxyphenyl)-3-methoxy-4H-chromen-4-one is a compound belonging to the class of flavonoids, specifically a type of chromone derivative. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its unique structure, which includes hydroxyl and methoxy groups attached to a chromone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-(4-hydroxyphenyl)-3-methoxy-4H-chromen-4-one can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. The reaction typically requires conditions such as elevated temperatures and the use of Lewis acids like aluminum chloride or sulfuric acid .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2-(4-hydroxyphenyl)-3-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert the chromone core to dihydrochromones, altering its biological activity.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
7-Hydroxy-2-(4-hydroxyphenyl)-3-methoxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it a valuable tool in studying oxidative stress and related cellular processes.
Medicine: Research has shown potential anticancer, anti-inflammatory, and neuroprotective effects, making it a candidate for drug development.
Industry: It is used in the development of dyes, pigments, and fluorescent probes due to its chromone core[][4].
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-(4-hydroxyphenyl)-3-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound can inhibit the activity of enzymes like cyclooxygenase, reducing the production of pro-inflammatory mediators.
Anticancer Properties: It can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
7,4’-Dihydroxyflavone: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Naringenin: A flavanone found in citrus fruits with comparable biological activities.
Quercetin: A well-known flavonoid with strong antioxidant and anticancer effects.
Uniqueness
7-Hydroxy-2-(4-hydroxyphenyl)-3-methoxy-4H-chromen-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both hydroxyl and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
114438-54-9 |
---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-one |
InChI |
InChI=1S/C16H12O5/c1-20-16-14(19)12-7-6-11(18)8-13(12)21-15(16)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 |
InChI Key |
BKGQDASNGPWTDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.